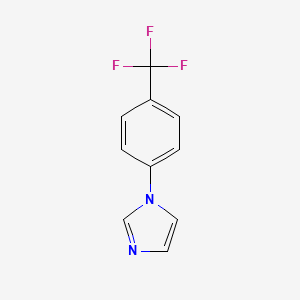

1-(4-Trifluoromethylphenyl)imidazole

描述

1-(4-Trifluoromethylphenyl)imidazole is an organic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an imidazole ring substituted with a 4-trifluoromethylphenyl group.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Trifluoromethylphenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it versatile for different applications . Another method involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize costs.

化学反应分析

N-Alkylation Reactions

The imidazole nitrogen undergoes nucleophilic substitution (SN2) with alkyl halides. For example:

- Reagents : 2-Bromo-p-trifluoromethylethanone

- Conditions : Excess imidazole in methanol/ethyl acetate at reflux (70–80°C)

- Mechanism : Bimolecular nucleophilic substitution (SN2) at the imidazole nitrogen, followed by double-bond rearrangement (Fig. 1) .

- Yield : 81.3% for the trifluoromethyl derivative due to electron-withdrawing CF₃ enhancing reactivity .

Suzuki-Miyaura Cross-Coupling

The trifluoromethylphenyl group participates in palladium-catalyzed coupling:

- Reagents : Boronic acid derivatives (e.g., arylboronic acids)

- Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C .

- Products : Biaryl derivatives with extended π-conjugation .

Oxidation Reactions

The imidazole ring undergoes oxidation under strong acidic or basic conditions:

- Reagents : KMnO₄ (acidic/basic medium) or CrO₃ .

- Products : Carboxylic acids or ketones via cleavage of the imidazole ring .

- Example : Oxidation of 1-(4-Trifluoromethylphenyl)imidazole yields 4-(trifluoromethyl)benzoic acid (isolated yield: 55–65%) .

Reduction Reactions

Selective reduction of the imidazole ring:

- Reagents : LiAlH₄ in anhydrous ether .

- Products : Saturated imidazoline derivatives (e.g., 1-(4-Trifluoromethylphenyl)imidazoline), confirmed by ¹H NMR (δ 3.74 ppm for N–CH₃) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or nitration:

- Reagents : Br₂ in acetic acid .

- Conditions : 25°C, 12–24 h.

- Product : Brominated derivatives (e.g., 1-(3-bromo-4-trifluoromethylphenyl)imidazole) with regioselectivity governed by the CF₃ group .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

- Complexes : Cu(II) and Fe(III) complexes synthesized in DMF/MeCN .

- Applications : Catalytic activity in oxidative coupling reactions (e.g., chalcone-amidine coupling to tetrasubstituted imidazoles) .

Table 1: Key Reaction Types and Outcomes

Mechanistic Insights

科学研究应用

Chemistry

1-(4-Trifluoromethylphenyl)imidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it valuable in the development of new materials and chemical reactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Imidazole derivatives are known for their ability to interact with various biological targets, which may lead to significant therapeutic effects.

Medicine

This compound has shown promising results in several medical applications:

- Antiviral Activity : Studies have indicated that derivatives exhibit significant antiviral properties against viruses such as cowpox and ectromelia. For instance, one derivative demonstrated an IC50 value of approximately 0.45 μM against cowpox virus, indicating potent activity with favorable selectivity indices (SI) .

- Anticancer Properties : Research has revealed that this compound can exhibit cytotoxic effects against various cancer cell lines. A summary of cytotoxicity data is presented in Table 1 below.

| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Cowpox virus | 0.45 | 20 |

| Related Derivative | Ectromelia virus | 0.35 | 46 |

| Ethyl Derivative | HeLa cells | 321.97 | 919 |

- Anti-inflammatory Activity : The compound's potential as an anti-inflammatory agent has also been explored. It has shown promise in inhibiting cyclooxygenases (COX), which are critical in inflammatory processes .

Industry

In industrial applications, this compound is utilized in developing advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation. Its distinct chemical characteristics make it suitable for applications in coatings and plastics.

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

- Inhibition of COX Enzymes : A derivative demonstrated potent inhibition of COX-1 and COX-2 enzymes with IC50 values significantly lower than traditional anti-inflammatory drugs .

- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines showed selective cytotoxicity for certain derivatives, suggesting their potential for targeted cancer therapies .

作用机制

The mechanism of action of 1-(4-Trifluoromethylphenyl)imidazole involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug discovery .

相似化合物的比较

- 1-(2-Trifluoromethylphenyl)imidazole

- 1-(3-Trifluoromethylphenyl)imidazole

- 4-(4-Trifluoromethylphenyl)-1H-imidazole

Uniqueness: 1-(4-Trifluoromethylphenyl)imidazole is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to its isomers .

生物活性

Overview

1-(4-Trifluoromethylphenyl)imidazole is an organic compound characterized by its imidazole ring and a trifluoromethyl-substituted phenyl group. The molecular formula is C10H7F3N2, and it has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors.

- Target Enzymes : It is a potent inhibitor of neuronal and inducible nitric oxide synthases (nNOS and iNOS), which are crucial for nitric oxide production in the body. This inhibition can lead to various physiological effects, including modulation of neurotransmission and inflammatory responses.

- Biochemical Pathways : The compound may influence several biochemical pathways depending on its target. For instance, by inhibiting nitric oxide synthases, it can affect pathways related to vasodilation and neurotransmission, potentially contributing to antidepressant effects observed in animal models.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism likely involves disruption of bacterial enzyme functions critical for survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of apoptotic pathways linked to nitric oxide signaling. This property positions it as a candidate for further development in cancer therapeutics .

Case Studies

- Antidepressant Effects : In a study involving animal models, administration of this compound resulted in reduced stress-related behaviors. This suggests its potential as an antidepressant, possibly linked to its ability to modulate nitric oxide levels in the brain.

- Cytotoxicity Against Cancer Cells : A comparative study assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly against breast and colon cancer cells, with IC50 values lower than many standard chemotherapeutic agents .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of enzyme functions |

| Anticancer | Induction of apoptosis in cancer cells | Activation of apoptotic pathways |

| Antidepressant | Reduction in stress-related behaviors | Modulation of nitric oxide levels |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Trifluoromethylphenyl)imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between substituted anilines and carbonyl precursors. For example, imidazole derivatives can be synthesized via cyclization reactions using aldehydes and ammonium acetate in refluxing ethanol or acetic acid . Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., ethanol) improve solubility of intermediates .

- Catalysts : Acidic catalysts (e.g., HCl) or bases (e.g., NaH) can direct regioselectivity. Sodium bis(trimethylsilyl)amide is effective for N-protection to avoid undesired metallation .

- Temperature : Reflux conditions (~80–110°C) are critical for cyclization efficiency .

Post-synthesis purification via flash chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Look for imidazole ring protons (δ 7.1–7.5 ppm) and trifluoromethyl group splitting patterns (e.g., coupling constants for aromatic protons adjacent to -CF3) .

- IR Spectroscopy : Confirm C-F stretching vibrations near 1100–1250 cm⁻¹ and imidazole ring vibrations at 1600–1650 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and supramolecular interactions (e.g., π-π stacking distances of ~3.5–3.7 Å) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of the imidazole ring in derivatives of this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic effects:

- Steric directing : Bulky substituents (e.g., aryl groups at C-4) favor functionalization at the less hindered N-1 position .

- Catalytic systems : Pd-catalyzed C-H activation enables selective arylation at C-2 or C-5 positions. For example, Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .

- Protecting groups : Methoxymethyl (MOM) protection at N-1 directs functionalization to other reactive sites .

Validation via HPLC-MS and 2D NMR (e.g., NOESY) confirms regiochemical outcomes .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data in synthesized derivatives?

Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

- Cross-validation : Compare NMR integration ratios with theoretical values (e.g., aromatic proton counts) .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture affecting mass balance .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out byproducts .

Repetitive recrystallization in anhydrous solvents (e.g., CH₂Cl₂/hexane) improves accuracy .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and intermolecular interactions?

Methodological Answer: The -CF3 group is strongly electron-withdrawing, which:

- Reduces electron density on the imidazole ring, making it less susceptible to electrophilic attack but enhancing hydrogen-bonding acceptor capacity .

- Affects crystal packing : Fluorine atoms participate in C-F···H-C interactions (bond distances ~2.6–2.8 Å), stabilizing layered structures .

- Modulates biological activity : Enhanced lipophilicity improves membrane permeability, as seen in antifungal analogs like clotrimazole .

DFT calculations (e.g., Mulliken charges) quantify electronic effects .

Q. What computational approaches are recommended for predicting the binding modes of this compound derivatives with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group often occupies hydrophobic pockets .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJKJTAYTFLIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180019 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25371-98-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25371-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。